molecular formula C10H18N2O2 B179564 4-(Piperidin-2-ylcarbonyl)morpholine CAS No. 121791-04-6

4-(Piperidin-2-ylcarbonyl)morpholine

Cat. No. B179564
CAS RN: 121791-04-6
M. Wt: 198.26 g/mol
InChI Key: OXNWJJRVNZDSHB-UHFFFAOYSA-N
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Description

“4-(Piperidin-2-ylcarbonyl)morpholine” is a biochemical used for proteomics research . It has a molecular formula of C10H18N2O2 and a molecular weight of 198.27 .


Synthesis Analysis

Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs .


Molecular Structure Analysis

The crystal structures of piperazine, piperidine, and morpholine have been determined at 150 K. All three structures are characterized by the formation of NH N hydrogen-bonded chains .


Chemical Reactions Analysis

The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

morpholin-4-yl(piperidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNWJJRVNZDSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383331
Record name 4-(piperidin-2-ylcarbonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-2-ylcarbonyl)morpholine

CAS RN

121791-04-6
Record name 4-(piperidin-2-ylcarbonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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